molecular formula C10H12O3 B3254571 Methyl 4-(hydroxymethyl)-3-methylbenzoate CAS No. 24078-25-9

Methyl 4-(hydroxymethyl)-3-methylbenzoate

Cat. No.: B3254571
CAS No.: 24078-25-9
M. Wt: 180.2 g/mol
InChI Key: GPGKTIZFVDEARF-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)-3-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoate core substituted with a hydroxymethyl group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(hydroxymethyl)-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-(hydroxymethyl)-3-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)-3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-3-methylbenzoic acid.

    Reduction: 4-(Hydroxymethyl)-3-methylbenzyl alcohol.

    Substitution: 4-(Hydroxymethyl)-3-methyl-2-nitrobenzoate (nitration product).

Scientific Research Applications

Methyl 4-(hydroxymethyl)-3-methylbenzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Utilized in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.

Mechanism of Action

The mechanism of action of methyl 4-(hydroxymethyl)-3-methylbenzoate depends on its specific application. In enzymatic reactions, it may act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce the corresponding acid and alcohol. The molecular targets and pathways involved vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Lacks the methyl group at the 3-position.

    Methyl 3-methylbenzoate: Lacks the hydroxymethyl group at the 4-position.

    Methyl 4-(hydroxymethyl)benzoate: Lacks the methyl group at the 3-position.

Uniqueness

Methyl 4-(hydroxymethyl)-3-methylbenzoate is unique due to the presence of both the hydroxymethyl and methyl groups on the benzoate core. This dual substitution pattern imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 4-(hydroxymethyl)-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGKTIZFVDEARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.00 g of methyl 4-[(acetyloxy)methyl]-3-methylbenzoate was dissolved in 10 mL of methanol, to which a solution of 0.365 g of sodium methoxide in 7 mL of methanol was added dropwise at 5 to 7° C., and this solution was stirred for 30 minutes at 50° C. The reaction mixture was concentrated under reduced pressure, followed by successive addition of ethyl acetate and water, and then the organic phase was separated therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure to yield 0.79 g of methyl 4-(hydroxymethyl)-3-methylbenzoate as yellow oil.
Name
methyl 4-[(acetyloxy)methyl]-3-methylbenzoate
Quantity
1 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.365 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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